molecular formula C21H24ClNO B195061 Dapoxetine hydrochloride CAS No. 129938-20-1

Dapoxetine hydrochloride

Cat. No. B195061
M. Wt: 341.9 g/mol
InChI Key: IHWDIQRWYNMKFM-BDQAORGHSA-N
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Description

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor used in the treatment of premature ejaculation . It is a short-acting novel selective serotonin reuptake inhibitor marketed for the treatment of premature ejaculation in men . It increases the time it takes to ejaculate and can improve the control over the ejaculation .


Synthesis Analysis

A novel and practical asymmetric synthesis of dapoxetine hydrochloride using the chiral auxiliary (S)-tert-butanesulfinamide was explored. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent . Another synthetic process of dapoxetine hydrochloride comprises the steps: under an ice bath condition, adding 3-phenyl-3-amino-l-propanol into a 250 mL three-necked bottle, slowly adding benzoyl chloride drop by drop, controlling the temperature below 5 DEG C, after finishing drop-by-drop adding, removing the ice bath, and continuing to stir .


Molecular Structure Analysis

The crystal structure of Dapoxetine hydrochloride is a complex 3D arrangement of DAPHCl moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions . The chloride ions form layers parallel to the ab plane and are connected by dapoxetinium moieties through N–H⋯Cl and C–H⋯Cl hydrogen bonds .


Chemical Reactions Analysis

Dapoxetine hydrochloride was determined in real samples using the spectrophotometry method. All of the detection process in colorimetric assay is related to morphological reform of AgNPrs after its specific electrostatic and covalent interaction with DPX as analyte .


Physical And Chemical Properties Analysis

Dapoxetine hydrochloride has a molecular formula of C21H24ClNO and a molecular weight of 341.9 g/mol . It is a weakly basic drug with a pH dependent solubility that could limit its dissolution in the body neutral fluids .

Scientific Research Applications

Treatment of Premature Ejaculation

  • Summary of Application : Dapoxetine Hydrochloride is used extensively for the treatment of premature ejaculation . It works by blocking the reuptake of serotonin, leading to an increase in the action of serotonin and thus delays ejaculation .
  • Methods of Application : Dapoxetine is administered orally, with doses typically ranging from 30 to 60 mg .
  • Results or Outcomes : In four randomized, double-blind, placebo-controlled, multicentre studies of 12–24 weeks’ duration, oral dapoxetine was found to induce significantly greater improvements from baseline than placebo in the primary efficacy endpoint .

Pharmacokinetic Studies

  • Summary of Application : A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma .
  • Methods of Application : The method involved using a mass spectrometer equipped with an electrospray ionization source in multiple positive ion reactions to monitor the mode using the precursor-to-product ion transitions .
  • Results or Outcomes : The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard .

Quantitative Determination in Pharmaceutical Formulations

  • Summary of Application : A study developed a green high-performance thin layer chromatographic (HPTLC) method for quantitative determination of Dapoxetine Hydrochloride in pharmaceutical formulations .
  • Methods of Application : The method involved using silica gel HPTLC F 254 plates for separation, and a mixture of ethanol–ethyl acetate as the mobile phase .
  • Results or Outcomes : The concentration ranges were 0.1–1.6 μg/band for dapoxetine, with an accuracy of 98.93% ± 0.62 .

Treatment of Erectile Dysfunction and Premature Ejaculation

  • Summary of Application : Dapoxetine Hydrochloride is used in combination with Tadalafil for the treatment of erectile dysfunction and premature ejaculation .
  • Methods of Application : The two drugs are co-formulated as long-lasting tablets called Erectafil® .
  • Results or Outcomes : The combination of Dapoxetine Hydrochloride and Tadalafil has been found to be effective in treating both erectile dysfunction and premature ejaculation .

Treatment of Depression and Anxiety

  • Summary of Application : As a member of the selective serotonin reuptake inhibitor (SSRI) family, dapoxetine was initially created as an antidepressant . It works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft .
  • Results or Outcomes : Despite two clinical trials finished in 2006, experts doubt it will be approved by the FDA soon because SSRIs come with undesirable side-effects after long-term use, such as psychiatric problems, dermatological reactions, increase in body weight, lower sex-drive, nausea, headache, upset stomach and weakness .

Interaction with Phosphodiesterase Inhibitors (PDE5 inhibitors)

  • Summary of Application : Dapoxetine Hydrochloride is used in combination with phosphodiesterase inhibitors (PDE5 inhibitors) for the treatment of premature ejaculation .
  • Methods of Application : The two drugs are co-formulated and administered orally .
  • Results or Outcomes : The combination of Dapoxetine Hydrochloride and PDE5 inhibitors has been found to be effective in treating premature ejaculation .

Adjunct to Morphine

  • Summary of Application : Dapoxetine has been found to be a useful adjunct to morphine, lowering the threshold for analgesia .
  • Methods of Application : The specifics of the method of application are not detailed in the source, but it is likely that Dapoxetine is administered orally in conjunction with morphine .
  • Results or Outcomes : The compound itself has negligible analgesic activity, but when used in conjunction with morphine, it can enhance the pain-relieving effects .

Treatment of Inflammation

  • Summary of Application : A study developed a nano-vesicle transdermal gel loaded with Dapoxetine Hydrochloride for the treatment of inflammation .
  • Methods of Application : The method involved creating a skin permeation nanogel system containing a surface active agent along with ethanol .
  • Results or Outcomes : The in vivo anti-inflammatory behavior in carrageenan-induced rats showed comparatively higher inhibition of rat paw edema swelling by the prepared nanogel compared to that of the plain Dapoxetine Hydrochloride gel .

Safety And Hazards

Users are advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119356-77-3 (Parent)
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20926531
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapoxetine hydrochloride

CAS RN

129938-20-1
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
LA Sorbera, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
Premature ejaculation is the most common form of ejaculatory dysfunction, affecting up to 39% of the general male population. Behavioral therapy is an effective treatment in the majority …
Number of citations: 43 access.portico.org
NB Modi, MJ Dresser, M Simon, D Lin… - The Journal of …, 2006 - Wiley Online Library
Dapoxetine is a serotonin transporter inhibitor currently in development for the treatment of premature ejaculation. This randomized, 2‐sequence, 2‐treatment crossover study assessed …
Number of citations: 181 accp1.onlinelibrary.wiley.com
C De Hong, LL Ren, H Yu, W Qiang - Scientific reports, 2014 - nature.com
Premature ejaculation (PE) is the most common male sexual dysfunction. Dapoxetine hydrochloride, belonging to a class of drugs known as selective serotonin reuptake inhibitors or, …
Number of citations: 18 www.nature.com
MA Magdy, BH Anwar, IA Naguib… - Spectrochimica Acta Part …, 2020 - Elsevier
Three rapid, simple and selective spectrophotometric methods were developed for determination of Dapoxetine Hydrochloride (DAP) and Tadalafil (TAD) in bulk and pharmaceutical …
Number of citations: 34 www.sciencedirect.com
AJ Dugarte-Dugarte, RA Toro, J van de Streek… - Powder …, 2022 - cambridge.org
The previously unreported crystal structure of (S)-Dapoxetine hydrochloride (DAPHCl), the only active pharmaceutical ingredient specially developed for the treatment of premature …
Number of citations: 1 www.cambridge.org
A Thyssen, O Sharma, S Tianmei… - The Journal of …, 2010 - Wiley Online Library
Dapoxetine is a short‐acting selective serotonin reuptake inhibitor developed for the on‐demand treatment of premature ejaculation and is approved in some European Union countries…
Number of citations: 25 accp1.onlinelibrary.wiley.com
T Rohith, S Ananda, S Ananda - International Journal of Advanced …, 2012 - academia.edu
… is (R)-Dapoxetine hydrochloride [8]. Very few methods are reviewed for Dapoxetine hydrochloride … and validation of RP-HPLC method for the determination of Dapoxetine hydrochloride …
Number of citations: 15 www.academia.edu
K El-Refai, MH Teaima… - Drug development and …, 2018 - Taylor & Francis
… Dapoxetine hydrochloride (DH) was added to the best three formulae of the prepared VH ODTs to treat premature ejaculation. All the ODTs formulae were evaluated for weight variation…
Number of citations: 14 www.tandfonline.com
M Rajeshwari, A Chenthilnathan, K Rama - Int. J. Pharm. Biol. Sci, 2014 - ijpbs.com
… and Dapoxetine hydrochloride individually such as… Dapoxetine hydrochloride in pharmaceutical formulation using an experimental design [5], determination of Dapoxetine hydrochloride…
Number of citations: 18 www.ijpbs.com
HS Elama, FA Elsebaei, FAA Ali… - Luminescence, 2018 - Wiley Online Library
Validated, simple, rapid and sensitive spectrophotometric and spectrofluorimetric methods were developed for the determination of dapoxetine HCl and dosulepin HCl. The …

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